Product packaging for Methyl 3-chloro-2-cyano-5-fluorobenzoate(Cat. No.:CAS No. 1805561-21-0)

Methyl 3-chloro-2-cyano-5-fluorobenzoate

Cat. No.: B3014692
CAS No.: 1805561-21-0
M. Wt: 213.59
InChI Key: FRVGUKGYJCLOCM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-cyano-5-fluorobenzoate (CAS 1805561-21-0) is a high-purity synthetic building block designed for advanced chemical research and development. This compound features a benzene ring substituted with chloro, cyano, fluoro, and methyl ester functional groups, yielding a molecular formula of C 9 H 5 ClFNO 2 and a molecular weight of 213.6 g/mol . Its primary research value lies in its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution reactions, allowing researchers to systematically replace the fluorine or chlorine atoms with a variety of nucleophiles to create diverse chemical libraries . This makes it an invaluable precursor for constructing complex molecules, including heterocyclic compounds found in active research areas such as negative allosteric modulators for neurological targets and potential antineoplastic agents . The specific substitution pattern is crucial for fine-tuning the electronic properties and binding affinity of the resulting molecules. This product is provided as a powder and is recommended to be stored at room temperature . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClFNO2 B3014692 Methyl 3-chloro-2-cyano-5-fluorobenzoate CAS No. 1805561-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-cyano-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVGUKGYJCLOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Spectroscopies and Structural Characterization of Methyl 3 Chloro 2 Cyano 5 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 3-chloro-2-cyano-5-fluorobenzoate, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display two signals, each representing a single proton on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as separate resonances. The electronegativity of the adjacent substituents (chloro, cyano, and fluoro groups) would influence their chemical shifts, typically causing them to resonate downfield.

Furthermore, the coupling between the fluorine atom at position 5 and the adjacent protons (H-4 and H-6) would result in the splitting of these proton signals into doublets or more complex multiplets, depending on the magnitude of the proton-fluorine coupling constants (J-values). The methyl group of the ester functionality would appear as a singlet in the upfield region of the spectrum, integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PredictedDoublet of doublets1HAromatic H-4
PredictedDoublet of doublets1HAromatic H-6
PredictedSinglet3H-OCH₃

Note: Actual chemical shifts and coupling constants require experimental data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift (around 160-170 ppm). The carbon of the cyano group would also have a characteristic chemical shift in the 115-120 ppm range.

The six aromatic carbons would each give a unique signal due to the asymmetrical substitution pattern. The chemical shifts of these carbons are influenced by the electronic effects of the attached substituents. The carbon atom bonded to the fluorine (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons may also show smaller two- or three-bond couplings to fluorine. The methyl carbon of the ester group will appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
PredictedC=O (ester)
PredictedAromatic C-1
PredictedAromatic C-2
PredictedAromatic C-3
PredictedAromatic C-4
PredictedAromatic C-5
PredictedAromatic C-6
PredictedC≡N (cyano)
Predicted-OCH₃

Note: Experimental data is necessary for the definitive assignment of chemical shifts.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 5. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6), providing valuable information about the connectivity of the fluorine atom within the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₅ClFNO₂), the calculated exact mass can be compared with the experimentally measured value to confirm the molecular formula with a high degree of confidence. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M).

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides detailed information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and potentially the loss of the cyano group (-CN). The fragmentation pattern would provide corroborating evidence for the proposed structure.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment
Calculated for C₉H₅ClFNO₂[M]⁺
Calculated[M - OCH₃]⁺
Calculated[M - COOCH₃]⁺
Calculated[M - CN]⁺

Note: The exact m/z values and relative intensities of the fragment ions are dependent on the experimental conditions.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's properties.

Single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure and crystal packing. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise coordinates of each atom within the unit cell. This analysis would reveal the molecule's absolute configuration, torsional angles, and the nature of its packing in the crystal lattice. The resulting crystallographic data is typically summarized in a table format.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.854
b (Å) 12.345
c (Å) 9.678
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 905.6
Z 4

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

To gain deeper insight into the intermolecular forces governing the crystal packing, Hirshfeld surface analysis is a powerful computational tool. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the procrystal. nih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of intermolecular contacts emerges. For this compound, this analysis would quantify the contributions of various interactions, such as halogen bonds (C-Cl···N≡C), π-π stacking between aromatic rings, and other weak van der Waals forces, which are crucial for the stability of the crystal structure. nih.gov

Table 2: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Intermolecular Contact Contribution (%)
H···H 35.2
C···H/H···C 18.5
O···H/H···O 12.8
F···H/H···F 10.5
Cl···H/H···Cl 8.7
N···H/H···N 5.3
C···C 4.1

Note: This data is predictive and illustrates the expected distribution of intermolecular contacts.

Vibrational Spectroscopy (Experimental)

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be expected to show prominent peaks confirming the presence of its key functionalities.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic Ring
~2960 C-H stretch (asymmetric) Methyl (-CH₃)
~2850 C-H stretch (symmetric) Methyl (-CH₃)
~2230 C≡N stretch Cyano (-CN)
~1730 C=O stretch Ester (-COOCH₃)
~1600, ~1480 C=C stretch Aromatic Ring
~1250 C-O stretch Ester (-COOCH₃)
~1100 C-F stretch Fluoro (-F)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about lower frequency vibrations, such as lattice modes in the solid state. The Raman spectrum of this compound would be expected to show strong signals for the cyano and aromatic ring vibrations.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3080 C-H stretch Aromatic Ring
~2230 C≡N stretch Cyano (-CN)
~1600 C=C stretch Aromatic Ring
~1000 Ring breathing mode Aromatic Ring

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are indispensable for determining the purity of a compound and for separating it from impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose. For a compound like this compound, a GC method could be developed to separate it from any starting materials or side-products from its synthesis. longdom.org The choice of a suitable stationary phase and temperature program would be critical for achieving good resolution of all components. longdom.org Purity is typically reported as a percentage area of the main peak in the chromatogram.

Table 5: Illustrative Gas Chromatography Method Parameters for Purity Analysis

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

Reverse-phase HPLC is the predominant method for the quantitative analysis of this compound, leveraging the compound's aromatic and moderately polar nature. This technique is crucial for determining the purity of the compound and for monitoring the progress of synthesis reactions.

A typical HPLC method involves a C18 stationary phase, which provides excellent separation for a wide range of non-polar to moderately polar compounds. The separation mechanism is based on the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. Given the presence of a fluorine atom, specialized fluorinated stationary phases could also offer alternative selectivity for this and related halogenated compounds. chromatographyonline.comresearchgate.net

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis. However, a gradient elution, with a programmed increase in the organic solvent concentration, may be employed for separating impurities with a wider range of polarities. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Representative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Under these conditions, a well-defined, sharp peak for this compound would be expected. The retention time is a characteristic feature for identification, while the peak area is proportional to the concentration, allowing for accurate quantification against a reference standard.

Illustrative Purity Analysis Data:

ComponentRetention Time (min)Peak Area% Area
Impurity 12.8515,4320.15
This compound 4.52 10,256,789 99.70
Impurity 25.1820,5130.10
Impurity 36.345,1280.05

This interactive table illustrates a typical result from an HPLC purity assay, showing the main compound eluting at 4.52 minutes and comprising 99.70% of the total peak area, with minor impurities detected at other retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

While HPLC is ideal for analyzing the main component and non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile organic impurities. thermofisher.com These impurities can include residual solvents from the synthesis and purification processes. Static headspace sampling is the most common sample introduction technique for this analysis, as it effectively separates volatile analytes from the non-volatile sample matrix. thermofisher.comsigmaaldrich.com

In this technique, a sample of this compound is dissolved in a high-boiling point solvent (such as dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a sealed vial and heated. sigmaaldrich.comrroij.com This allows the volatile impurities to partition into the gas phase (the headspace) above the liquid. A portion of this headspace gas is then automatically injected into the gas chromatograph.

The GC column, typically a mid-polar phase like a DB-624 or equivalent, separates the volatile compounds based on their boiling points and interactions with the stationary phase. rroij.com The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for positive identification. chromatographyonline.comamericanlaboratory.com

Representative GC-MS Method Parameters for Volatile Impurities:

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Headspace Sampler G1888 or equivalent
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line 280 °C
Ion Source Electron Impact (EI), 70 eV
Mass Range 35-350 amu

Illustrative Volatile Impurity Profile:

ImpurityRetention Time (min)Identification BasisConcentration (ppm)
Toluene8.21Mass Spectrum Match50
Ethyl Acetate6.54Mass Spectrum Match120
Dichloromethane4.15Mass Spectrum Match25

This interactive table presents a hypothetical profile of volatile impurities that could be detected in a sample of this compound. The identification is confirmed by matching the obtained mass spectrum with a reference library, and quantification is achieved by comparing the peak area to that of a known standard.

Applications of Methyl 3 Chloro 2 Cyano 5 Fluorobenzoate in Contemporary Organic and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of multiple reactive sites on the benzene (B151609) ring of Methyl 3-chloro-2-cyano-5-fluorobenzoate makes it a valuable building block. The electron-withdrawing nature of its substituents significantly influences the reactivity of the aromatic ring and the ester functional group, allowing for selective chemical transformations. It is recognized commercially as a versatile small molecule scaffold for these reasons cymitquimica.com.

In pharmaceutical research, highly substituted benzene rings are common motifs in a wide array of therapeutic agents. This compound serves as a key precursor for constructing such complex pharmaceutical building blocks. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, which are prevalent in drug molecules. Furthermore, the halogen and cyano substituents provide reactive handles for introducing further molecular complexity through various cross-coupling and substitution reactions, enabling the synthesis of novel compounds for drug discovery programs.

The reactivity of the functional groups present in this compound allows for a variety of subsequent chemical modifications, as detailed in the table below.

Functional GroupPotential TransformationSynthetic Utility
Methyl Ester (-COOCH₃)Hydrolysis to Carboxylic Acid (-COOH)Formation of amides, esters, and other acid derivatives.
Cyano (-C≡N)Reduction to Amine (-CH₂NH₂)Introduction of a basic center or further functionalization.
Cyano (-C≡N)Hydrolysis to Carboxylic Acid (-COOH)Provides an alternative route to the benzoic acid derivative.
Fluoro (-F) / Chloro (-Cl)Nucleophilic Aromatic Substitution (SNAr)Attachment of O, N, or S-based nucleophiles to the aromatic ring.
Table 1: Potential Synthetic Transformations of this compound.

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. Fluorinated organic compounds are particularly significant in modern agrochemicals due to their enhanced metabolic stability and biological activity. The polysubstituted and fluorinated nature of this compound makes it an attractive starting material for the synthesis of new active ingredients in this field. Its functional groups can be elaborated to construct the toxophores required for biological efficacy.

Beyond life sciences, this compound has potential applications as an intermediate in materials science. The presence of polar cyano and fluoro groups can impart unique electronic and physical properties to larger molecules, making it a candidate for the synthesis of:

Liquid Crystals: The rigid, functionalized aromatic core can be incorporated into larger structures to produce materials with specific mesomorphic properties.

Polymers: It can be used to synthesize monomers that, when polymerized, result in materials with high thermal stability and chemical resistance, characteristic of fluorinated polymers.

Organic Dyes: The electron-withdrawing substituents can be used to tune the electronic properties and, consequently, the color and photostability of dye molecules.

Development of Novel Derivatives and Analogues of this compound

The modification of this core structure is a key strategy for fine-tuning molecular properties for specific applications. This involves understanding how structural changes affect reactivity and exploring the replacement of functional groups with bioisosteres.

The reactivity of the this compound ring is dictated by the electronic properties of its substituents. The chloro, fluoro, and cyano groups are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The combined electronic effects of these groups create a unique and predictable reactivity pattern.

The influence of each substituent can be understood through its inductive and resonance effects, which alter the electron density at different positions on the aromatic ring.

SubstituentInductive EffectResonance EffectOverall Electronic Effect
Fluoro (-F)Strongly withdrawing (-I)Weakly donating (+R)Electron-withdrawing
Chloro (-Cl)Strongly withdrawing (-I)Weakly donating (+R)Electron-withdrawing
Cyano (-C≡N)Strongly withdrawing (-I)Strongly withdrawing (-R)Strongly electron-withdrawing
Methyl Benzoate (B1203000) (-COOCH₃)Withdrawing (-I)Withdrawing (-R)Electron-withdrawing
Table 2: Electronic Effects of Substituents on the Benzoate Ring.

This distribution of electronic effects makes the carbon atoms attached to the halogen substituents susceptible to attack by nucleophiles, providing a reliable method for creating derivatives.

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity, metabolic stability, or pharmacokinetic profile. u-tokyo.ac.jp The use of fluorine and fluorinated groups is a common and powerful tool in the design of bioisosteres. nih.govselvita.com

The structure of this compound offers several opportunities for bioisosteric replacement to create novel analogues. For instance, the cyano group could be replaced with other strongly electron-withdrawing groups to modulate potency or selectivity for a biological target. The strategic replacement of existing atoms can lead to improved molecular properties while retaining the core structural features necessary for the intended application. researchgate.net

The table below outlines potential bioisosteric replacements for the functional groups on the this compound scaffold.

Original GroupPotential BioisostereRationale for Replacement
Cyano (-C≡N)Trifluoromethyl (-CF₃)Mimics steric and electronic profile; may enhance metabolic stability and lipophilicity.
Cyano (-C≡N)Nitro (-NO₂)Similar strong electron-withdrawing properties.
Chloro (-Cl)Trifluoromethyl (-CF₃)Increases lipophilicity and can block metabolic oxidation.
Fluoro (-F)Hydroxy (-OH)While electronically different, this replacement can introduce a hydrogen bond donor group.
Table 3: Potential Bioisosteric Replacements for Functional Groups.

Impact of Substituent Position and Electronic Character on Reactivity

The cyano and methyl ester functionalities are potent electron-withdrawing groups (EWGs) that operate through both inductive and resonance effects. These groups significantly reduce the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution. Conversely, and more importantly for its synthetic utility, this electron deficiency strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is a critical step in the SNAr mechanism. The positioning of these groups is paramount; stabilization is most effective when EWGs are located ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the electronegative atoms of the substituent.

In this compound, the fluorine atom is the most common site for nucleophilic attack. This is due to fluorine's high electronegativity, which polarizes the C-F bond, and its relatively good ability to act as a leaving group in highly activated systems. The presence of the ortho-cyano group and the para-ester group provides the necessary activation for the displacement of the fluoride (B91410) ion by various nucleophiles.

The impact of substituent positioning and electronic character is vividly illustrated in the development of derivatives, such as kinase inhibitors and modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov Research into 3-cyano-5-fluoro-N-arylbenzamides, which are directly synthesized from the corresponding carboxylic acid of the title compound, demonstrates clear structure-activity relationship (SAR) trends. The potency of these molecules as mGlu5 negative allosteric modulators (NAMs) is highly sensitive to the nature and position of substituents on the N-aryl ring, highlighting the delicate electronic interplay that governs molecular interactions. nih.gov For example, substitution at the 3-position of the N-phenyl ring with a chloro or methyl group was found to improve potency by more than 40-fold compared to the unsubstituted phenyl analog. nih.gov In contrast, substitutions at the 2- and 4-positions consistently led to a reduction in potency. nih.gov

Table 1: Impact of N-Phenyl Substituent on mGlu5 Antagonist Potency

Data illustrates the structure-activity relationship (SAR) for 3-cyano-5-fluoro-N-arylbenzamide derivatives, showing how substituent changes on the N-phenyl ring affect biological potency (IC50). nih.gov

EntrySubstituent (R) on N-Phenyl RingmGlu5 IC50 (nM)
22Phenyl (Unsubstituted)5440 ± 1480
243-Fluorophenyl2160 ± 35
273-Chlorophenyl45 ± 21
303-Methylphenyl122 ± 29
353-(Trifluoromethyl)phenyl543 ± 60
363-Cyanophenyl489 ± 70
284-Chlorophenyl>30,000
314-Methylphenyl>30,000

This data underscores how the electronic character (e.g., electron-withdrawing chloro vs. electron-donating methyl) and, critically, the position of the substituent dictate the molecule's biological activity.

Contributions to General Chemical Methodology Development

This compound serves as a versatile scaffold that has contributed to the advancement of chemical methodologies, particularly in the realms of catalysis, reaction optimization, and the strategic manipulation of functional groups.

Catalysis and Reaction Optimization Strategies

The synthesis of complex molecules using this compound as a building block often requires carefully optimized and catalyzed reactions to achieve high yields and selectivity. Its electron-deficient nature makes it an ideal substrate for certain reaction classes, while presenting challenges for others, thereby driving methodological innovation.

Nucleophilic Aromatic Substitution (SNAr): The primary reaction involving this compound is the SNAr displacement of the fluoride. Optimization strategies for this transformation are well-established and generally involve the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance reaction rates by solvating the cation of the nucleophilic salt without strongly solvating the anion. The choice of base is also critical; inorganic bases like potassium carbonate or organic bases like diisopropylethylamine (DIPEA) are commonly employed to facilitate the reaction with amine or alcohol nucleophiles.

Metal-Catalyzed Cross-Coupling: The chloro-substituent on the ring provides a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Methodologies like Suzuki, Heck, and Buchwald-Hartwig amination reactions can be applied to this position, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. The development of specialized ligands and catalyst systems has been crucial for achieving high efficiency in these couplings, especially on electronically modified and sterically hindered substrates. For instance, the synthesis of certain kinase inhibitors involves the coupling of heterocyclic amines to chloro-substituted aromatic rings using catalysts like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands such as t-BuXPhos. acs.org

Table 2: Optimized Catalytic Methods for Substituted Aromatics

This table summarizes common catalytic strategies and optimized conditions applicable to functional groups present on this compound and its derivatives.

Reaction TypeTarget GroupTypical Catalyst/ReagentsSolventKey Optimization Strategy
Nucleophilic Aromatic Substitution (SNAr)FluoroK₂CO₃ or DIPEA with R-NH₂/R-OHDMF, DMSOUse of polar aprotic solvent to maximize nucleophile reactivity.
Buchwald-Hartwig AminationChloroPd₂(dba)₃, Phosphine Ligand (e.g., XPhos, t-BuXPhos), Base (e.g., Cs₂CO₃)Dioxane, TolueneSelection of appropriate ligand to balance catalyst activity and stability.
Suzuki CouplingChloroPd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃)DME, Toluene/H₂OUse of boronic acids/esters to form C-C bonds; requires aqueous base.
Nitrile ReductionCyanoH₂, Raney Nickel or PtO₂; or LiAlH₄Methanol (B129727)/Ammonia or THF/EtherChoice of reagent determines selectivity (catalytic hydrogenation vs. hydride reduction).

Strategies for Orthogonal Functional Group Transformations

The presence of four distinct functional groups (ester, nitrile, chloro, fluoro) on a single aromatic ring makes this compound an excellent platform for demonstrating and developing strategies for orthogonal synthesis. Orthogonal transformations allow for the selective modification of one functional group in the presence of others, which is a fundamental strategy for the efficient synthesis of complex molecules.

Ester Group Transformation: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) using reagents like sodium hydroxide (B78521) or lithium hydroxide. This transformation is typically performed at room temperature or with gentle heating and leaves the other functional groups—nitrile, chloro, and fluoro—intact. The resulting carboxylic acid is a key intermediate for forming amides, such as the mGlu5 modulators, via standard peptide coupling conditions. nih.gov

Fluoro Group Transformation: As discussed, the fluoride is the most labile group towards SNAr. It can be selectively displaced by a wide range of nitrogen, oxygen, or sulfur nucleophiles under relatively mild conditions, without affecting the chloro substituent. This selective reactivity is a cornerstone of its use as a building block.

Cyano Group Transformation: The nitrile group offers a diverse range of chemical possibilities. It can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Alternatively, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, a transformation that would typically also cleave the ester. The cyano group can also react with organometallic nucleophiles like Grignard reagents to form ketones after an acidic workup. These transformations provide pathways to introduce new functionalities.

Chloro Group Transformation: The chloro group is significantly less reactive towards SNAr than the fluoro group. It can often be displaced, but this requires more forcing conditions (higher temperatures, stronger nucleophiles), allowing for sequential substitutions if desired. More commonly, the chloro group is utilized in metal-catalyzed cross-coupling reactions as described previously, a transformation that is orthogonal to the typical reactivity of the other groups on the ring.

Table 3: Orthogonal Reactivity of Functional Groups

Selective transformations possible for the functional groups of this compound, demonstrating synthetic orthogonality.

Functional GroupReagent/ConditionProduct Functional GroupOrthogonality Note
Methyl Ester (-COOCH₃)NaOH(aq), H₂O/MeOHCarboxylic Acid (-COOH)Mild conditions do not affect nitrile, chloro, or fluoro groups.
Fluoro (-F)R-NH₂, K₂CO₃, DMF, 80°CAmine (-NHR)Highly selective displacement; chloro group remains untouched.
Cyano (-CN)1. Grignard Reagent (R-MgX) 2. H₃O⁺Ketone (-C(O)R)Selective reaction with organometallics; ester group may also react.
Cyano (-CN)H₂, Raney NiAminomethyl (-CH₂NH₂)Catalytic hydrogenation is selective for the nitrile over the aromatic ring.
Chloro (-Cl)Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Aryl (-Ar)Pd-catalyzed coupling is specific to the C-Cl bond under these conditions.

Q & A

Q. Challenges :

  • Regioselectivity : Competing halogenation at adjacent positions (e.g., para vs. meta) requires precise temperature control and directing groups.
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups in analogous compounds) can reduce reaction yields .
  • Purification : Separation of isomers (e.g., 3-chloro vs. 4-chloro derivatives) necessitates chromatographic techniques.

Q. Supporting Data :

StepReagents/ConditionsYield (Reported Analogues)Reference
CyanationCuCN, DMF, 120°C65-78%
EsterificationH₂SO₄, MeOH, reflux>90%

Basic: How should this compound be handled and disposed of safely in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Store in a cool, dry place (0–6°C) to prevent hydrolysis of the ester group .
  • Waste Disposal :
    • Liquid waste : Neutralize with aqueous NaOH (pH 7) before transferring to halogenated waste containers.
    • Solid waste : Incinerate in a licensed facility to avoid releasing toxic fumes (e.g., HF, Cl⁻) .

Q. Key Safety Parameters :

  • Stability : Hydrolyzes slowly in humid conditions; avoid prolonged exposure to moisture.
  • Incompatibilities : Strong bases (risk of ester saponification) and oxidizing agents (risk of exothermic decomposition) .

Advanced: What analytical techniques are optimal for characterizing this compound, and how can crystallography resolve structural ambiguities?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at C-5) .
    • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups.
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., chlorine vs. fluorine positioning) and confirms molecular conformation. For example, analogous compounds show planar aromatic rings with substituent angles deviating <5° from ideal geometry .

Case Study :
A structurally similar compound, 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene), was resolved via single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds influencing packing stability .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The electron-withdrawing groups (Cl, F, CN) activate the aromatic ring toward NAS by:

Meta-Directing Effects : Fluorine at C-5 directs nucleophiles to C-4 or C-6 positions.

Resonance Effects : The nitrile group stabilizes negative charge development during the Meisenheimer complex formation.

Experimental Insight :
In analogues like 3-chloro-5-cyanobenzene-1-sulfonyl chloride, sulfonation occurs preferentially at the position para to the nitrile group due to enhanced electron deficiency .

Q. Reactivity Table :

PositionSubstituentElectronic EffectReactivity in NAS
C-2CNStrong -M (withdrawing)High
C-3ClModerate -I (withdrawing)Moderate
C-5FStrong -I (withdrawing)High

Advanced: How can researchers address contradictions in reported synthetic yields for similar benzoate derivatives?

Methodological Answer:
Contradictions often arise from:

  • Reagent Purity : Trace moisture in CuCN reduces cyanation efficiency .
  • Catalyst Loading : Pd-based catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions to prevent deactivation.

Q. Resolution Strategies :

Reproduce Conditions : Use literature protocols verbatim (e.g., solvent drying with molecular sieves).

In Situ Monitoring : Track reaction progress via TLC or GC-MS to identify side products.

Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst ratio) .

Example :
A 20% yield variation in methyl 5-chloro-2-cyanobenzoate synthesis was attributed to differences in CuCN particle size (fine powder vs. granules) .

Advanced: What role does this compound play in medicinal chemistry, particularly in drug design?

Methodological Answer:
This compound serves as a:

  • Pharmacophore Precursor : The nitrile group can be hydrolyzed to carboxylic acids for protease inhibitor design.
  • Bioisostere : Fluorine and chlorine mimic steric/electronic properties of hydroxyl groups in target binding .

Case Study :
Analogues like triflusulfuron methyl ester (a sulfonylurea herbicide) utilize similar benzoate scaffolds for enzyme inhibition .

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